molecular formula C11H18F3NO3 B105949 Valine, N-(trifluoroacetyl)-, sec-butyl ester, L- CAS No. 16974-92-8

Valine, N-(trifluoroacetyl)-, sec-butyl ester, L-

Cat. No. B105949
CAS RN: 16974-92-8
M. Wt: 269.26 g/mol
InChI Key: BXZLFWSHYCWSSH-MQWKRIRWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Valine, N-(trifluoroacetyl)-, sec-butyl ester, L- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of valine, an essential amino acid that plays a crucial role in protein synthesis and metabolism. Valine, N-(trifluoroacetyl)-, sec-butyl ester, L- has been synthesized through various methods, and its applications in scientific research have been explored extensively.

Mechanism Of Action

Valine, N-(trifluoroacetyl)-, sec-butyl ester, L- acts as a protecting group for amino acids during peptide synthesis. It forms a stable covalent bond with the amino group of the amino acid, protecting it from unwanted reactions during peptide synthesis. The protecting group can be easily removed under mild conditions, such as treatment with acid or base, to reveal the reactive amino group for further reactions.

Biochemical And Physiological Effects

Valine, N-(trifluoroacetyl)-, sec-butyl ester, L- has no known biochemical or physiological effects on the human body. It is used solely for scientific research purposes and is not intended for human consumption.

Advantages And Limitations For Lab Experiments

The advantages of using Valine, N-(trifluoroacetyl)-, sec-butyl ester, L- in lab experiments include its stability under mild conditions, ease of removal, and compatibility with various peptide synthesis techniques. The limitations of using this compound include its high cost, low yield, and potential toxicity.

Future Directions

For research on Valine, N-(trifluoroacetyl)-, sec-butyl ester, L- include exploring its applications in drug discovery and proteomics. This compound can be used as a building block for designing new drugs with improved pharmacological properties, such as increased potency and specificity. Valine, N-(trifluoroacetyl)-, sec-butyl ester, L- can also be used in proteomics to study protein structure and function, as well as protein-protein interactions. Further research is needed to optimize the synthesis and purification of this compound and explore its potential applications in various fields.

Synthesis Methods

Valine, N-(trifluoroacetyl)-, sec-butyl ester, L- can be synthesized through the reaction of valine with trifluoroacetic anhydride and sec-butanol. The reaction is carried out in the presence of a catalyst such as pyridine, and the product is purified through various techniques such as column chromatography and recrystallization. The yield of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and reactant ratios.

Scientific Research Applications

Valine, N-(trifluoroacetyl)-, sec-butyl ester, L- has been used in various scientific research applications, including peptide synthesis, drug discovery, and proteomics. This compound is commonly used as a protecting group for amino acids during peptide synthesis, as it can be easily removed under mild conditions. Valine, N-(trifluoroacetyl)-, sec-butyl ester, L- has also been used in drug discovery as a building block for designing new drugs with improved pharmacological properties.

properties

CAS RN

16974-92-8

Product Name

Valine, N-(trifluoroacetyl)-, sec-butyl ester, L-

Molecular Formula

C11H18F3NO3

Molecular Weight

269.26 g/mol

IUPAC Name

butan-2-yl (2S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate

InChI

InChI=1S/C11H18F3NO3/c1-5-7(4)18-9(16)8(6(2)3)15-10(17)11(12,13)14/h6-8H,5H2,1-4H3,(H,15,17)/t7?,8-/m0/s1

InChI Key

BXZLFWSHYCWSSH-MQWKRIRWSA-N

Isomeric SMILES

CCC(C)OC(=O)[C@H](C(C)C)NC(=O)C(F)(F)F

SMILES

CCC(C)OC(=O)C(C(C)C)NC(=O)C(F)(F)F

Canonical SMILES

CCC(C)OC(=O)C(C(C)C)NC(=O)C(F)(F)F

synonyms

N-(Trifluoroacetyl)-L-valine 1-methylpropyl ester

Origin of Product

United States

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